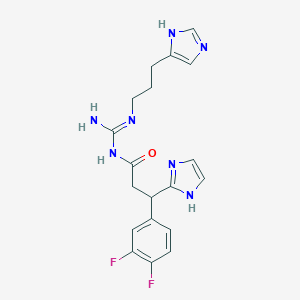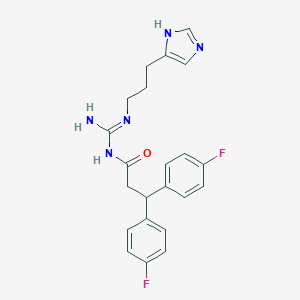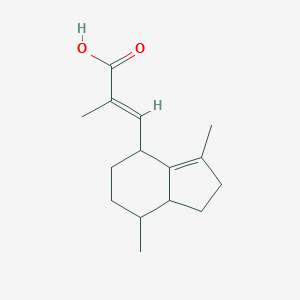![molecular formula C18H18N4O3S2 B545995 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B545995.png)
N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRPA1-IN-1 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Action : This compound and its derivatives have been found to exhibit antimicrobial and antifungal activities. Specifically, they are sensitive to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans (Sych et al., 2019).
Anticonvulsant Activity : Some derivatives of this compound have shown potential in anticonvulsant activities. This was evaluated using the maximal electroshock method (MES), and certain derivatives demonstrated good anticonvulsant activity (Singh et al., 2012).
Anticancer Properties : Various studies have explored the anticancer potential of derivatives of this compound. They have been tested against different human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, showing promising results in inhibiting cancer cell growth (Tiwari et al., 2017).
Photodynamic Therapy for Cancer : Some derivatives have been identified as potential photosensitizers for cancer treatment in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Metal Complexes as Carbonic Anhydrase Inhibitors : Metal complexes of this compound have been synthesized and found to exhibit strong carbonic anhydrase inhibitory properties. These complexes have potential applications in medical chemistry (Büyükkıdan et al., 2013).
Antiviral Activity : Derivatives of this compound have been synthesized and shown to possess anti-tobacco mosaic virus activity. This indicates potential applications in antiviral therapies (Chen et al., 2010).
Antibacterial and Antifungal Activities : Some derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies provide insights into the potential use of these compounds in treating bacterial and fungal infections (Patel & Patel, 2015).
Eigenschaften
Molekularformel |
C18H18N4O3S2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-22(15-11-7-8-13(2)12-15)27(24,25)18-21-20-17(26-18)19-16(23)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
OPWGCVSCPKEDAN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TRPA1 IN-1; TRPA1-IN 1; TRPA1-IN-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B545996.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B545997.png)
![N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B545998.png)
![(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid](/img/structure/B546026.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B546236.png)

![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)


![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)
![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)
![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)

![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)
